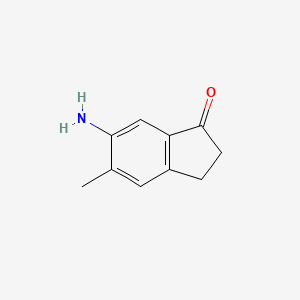![molecular formula C8H18N6O2 B12630941 [[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea CAS No. 1049978-21-3](/img/structure/B12630941.png)
[[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazinylidene group and a urea moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the hydrazinylidene group and the subsequent coupling with a urea derivative. Common reagents used in these reactions include hydrazine, isocyanates, and various catalysts to facilitate the reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s purity and consistency.
化学反应分析
Types of Reactions
[[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea: undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable substituents.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under mild conditions with appropriate reducing agents. Substitution reactions may involve catalysts or specific solvents to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions For instance, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound
科学研究应用
[[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea: has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Industry: Utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
作用机制
The mechanism of action of [[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. Detailed studies on its binding affinity and interaction dynamics are crucial to understanding its effects at the molecular level.
相似化合物的比较
[[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea: can be compared with other similar compounds, such as:
Hydrazinylidene derivatives: These compounds share the hydrazinylidene group and exhibit similar chemical reactivity.
Urea derivatives: Compounds with urea moieties that have comparable structural features and applications.
The uniqueness of This compound lies in its combined structural elements, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
1049978-21-3 |
|---|---|
分子式 |
C8H18N6O2 |
分子量 |
230.27 g/mol |
IUPAC 名称 |
[[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea |
InChI |
InChI=1S/C8H18N6O2/c1-5(11-12-6(9)15)4-8(2,3)14-13-7(10)16/h14H,4H2,1-3H3,(H3,9,12,15)(H3,10,13,16)/b11-5+ |
InChI 键 |
HOHZMPULCDNXQM-VZUCSPMQSA-N |
手性 SMILES |
C/C(=N\NC(=O)N)/CC(C)(C)NNC(=O)N |
规范 SMILES |
CC(=NNC(=O)N)CC(C)(C)NNC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


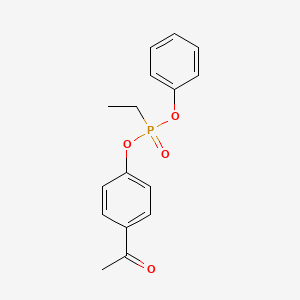
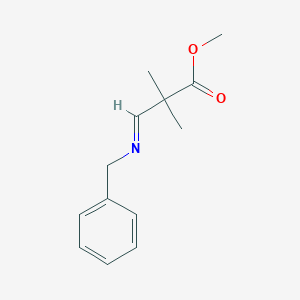
![2-imidazol-1-yl-N-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12630876.png)
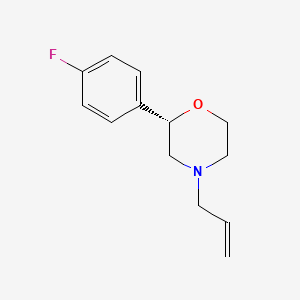
![1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12630888.png)
![(2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine](/img/structure/B12630890.png)
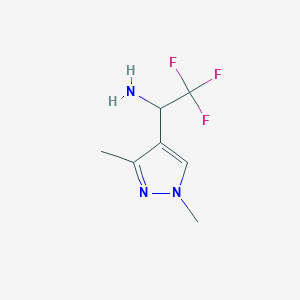
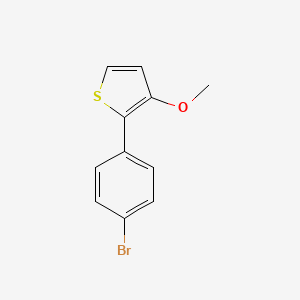
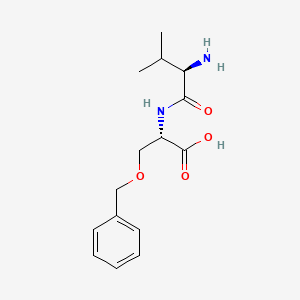
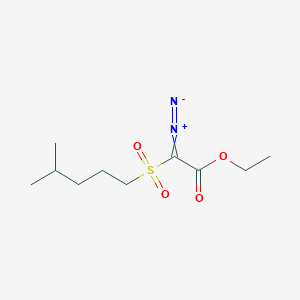
![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-bromo-2-methylpropanoate](/img/structure/B12630920.png)
![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(1-methylethyl)-](/img/structure/B12630935.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl benzoate](/img/structure/B12630943.png)
